5-甲基-2'-邻甲基胞苷

描述

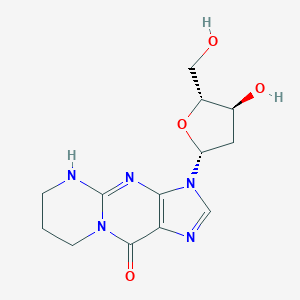

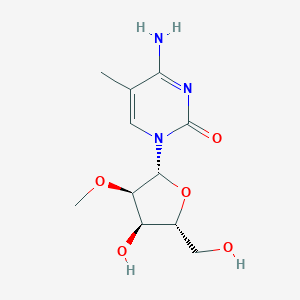

5-Methyl-2’-o-methylcytidine is a modified nucleoside derived from 5-methylcytosine . It is found in ribonucleic acids of animal, plant, and bacterial origin . It is structurally similar to cytidine, but has an additional methyl group . It is a purine nucleoside analogue and has broad antitumor activity targeting indolent lymphoid malignancies .

Molecular Structure Analysis

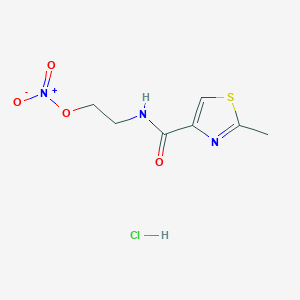

The molecular formula of 5-Methyl-2’-o-methylcytidine is C11H17N3O5 . Its average mass is 271.270 Da and its mono-isotopic mass is 271.116821 Da .

科学研究应用

Synthesis of RNA Oligonucleotides

The compound is used in the synthesis of RNA oligonucleotides. The synthesis of 2’-O-methyl-5-hydroxymethylcytidine (hm5Cm), 5-hydroxymethylcytidine (hm5C) and 5-formylcytidine (f5C) phosphoramidite monomers has been developed . This enables the synthesis of RNA containing all four naturally occurring cytosine modifications .

Elucidating Biological Functions

Given the considerable interest in RNA modifications and epitranscriptomics, the availability of synthetic monomers and RNAs containing these modifications will be valuable for elucidating their biological function(s) .

Investigation of RNA Modifications

The compound is used in the investigation of RNA modifications. For instance, N6-methyladenosine (m6A), a predominant internal modification in eukaryotic messenger RNA (mRNA), can be oxidatively converted to adenosine by demethylases .

Epigenetics Research

5-Methyl-2’-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation. It has been used in epigenetics research to investigate the dynamics of DNA methylation pattern in the control of gene expression .

Enzymatic Synthesis for Biological and Biochemical Experiments

Investigation of Oxidative Metabolism in RNA

The compound is used in the investigation of oxidative metabolism in RNA. It was recently shown that m5C undergoes similar oxidative metabolism in RNA to produce hm5C .

作用机制

Target of Action

5-Methyl-2’-o-methylcytidine is a purine nucleoside analogue . The primary targets of this compound are RNA molecules, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA) . These RNA molecules play crucial roles in protein synthesis and gene regulation.

Mode of Action

The compound interacts with its targets by adding a methyl group to the carbon-5 position of the cytosine base . This methylation process is catalyzed by specific enzymes, where a cysteine residue on the enzyme’s PCQ motif creates a nucleophilic attack at carbon 6 on the cytosine nucleotide that is to be methylated . S-Adenosylmethionine then donates a methyl group to carbon 5 .

Biochemical Pathways

The methylation of cytosine in RNA molecules affects various biochemical pathways. It regulates gene transcription and takes several other biological roles . For instance, it can change the coding sequence, alter splicing patterns, or change RNA stability . It also contributes to translation fidelity and ribosome assembly .

Result of Action

The methylation of cytosine in RNA molecules by 5-Methyl-2’-o-methylcytidine can have significant molecular and cellular effects. It can alter gene expression, regulate protein synthesis, and influence cell growth and differentiation . In some cases, it may have antitumor activity, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

安全和危害

未来方向

The discovery of 5-Methyl-2’-o-methylcytidine and its modifications broadens the diversity of RNA modifications in living organisms . These discoveries open new directions in understanding RNA modification-mediated RNA processing and gene expression regulation . More in-depth studies on RNA modifications, their roles in human diseases, and further development of their inhibitors or activators are needed for a thorough understanding of epitranscriptomics as well as diagnosis, treatment, and prognosis of human diseases .

属性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVRVGAACYEOQI-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595381 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2'-o-methylcytidine | |

CAS RN |

113886-70-7 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 2'-O-methylation in 5-methyl-2'-O-methylcytidine contribute to tRNA stability, especially in organisms living in extreme environments?

A1: The research paper highlights that 2'-O-methylation in m5Cm, alongside other modifications like N4-acetylation in N4-acetyl-2'-O-methylcytidine (ac4Cm) and N2-dimethylation in N2-dimethyl-2'-O-methylguanosine (m2(2)Gm), plays a crucial role in stabilizing the C3'-endo form of these nucleosides []. This stabilization leads to increased conformational rigidity, particularly in m5Cm []. This rigidity is particularly important for tRNAs in extremophile archaebacteria, as it helps maintain the tRNA's A-type conformation even at high temperatures []. This structural stability is essential for the tRNA to perform its function in protein synthesis under extreme conditions. In contrast, mesophile tRNAs, which exist in more temperate environments, utilize either base or ribose modifications, as these modifications are sufficient for stability at normal temperatures [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)

![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)